(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
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Description
Scientific Research Applications
Pharmacological Evaluation of Related Compounds
- Research on related pyridin-3-yl and piperazin-1-yl methanone derivatives has explored their role as selective antagonists for specific receptors, demonstrating potential applications in treating conditions like pain. For example, a novel series of derivatives were identified as selective TRPV4 channel antagonists, showcasing analgesic effects in specific models (Tsuno et al., 2017).
Molecular Interactions
- The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide was studied for its potent and selective antagonistic effects on the CB1 cannabinoid receptor, highlighting the significance of molecular interactions in drug design (Shim et al., 2002).
Synthesis Methods
- A general method for synthesizing 3-piperidine(methan)amines and their cyclic analogues as potential Substance P antagonists has been described, illustrating the synthetic pathways and potential therapeutic applications of these compounds (Knoops et al., 1997).
Potential Applications in Drug Development
- The synthesis and antimicrobial activity of new pyridine derivatives, including those with piperidine and pyrrolidine structures, have been investigated, revealing their variable and modest activity against specific strains of bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Patel et al., 2011).
Properties
IUPAC Name |
[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O5S/c1-24-14-3-4-15(18-17-14)25-13-7-8-19(11-13)16(21)12-5-9-20(10-6-12)26(2,22)23/h3-4,12-13H,5-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIMTKVUFRIIQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3CCN(CC3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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